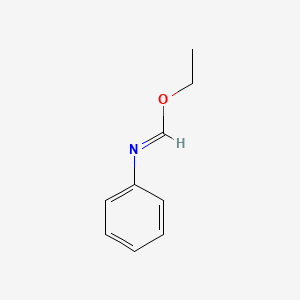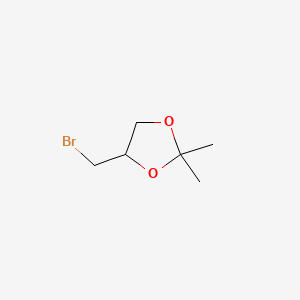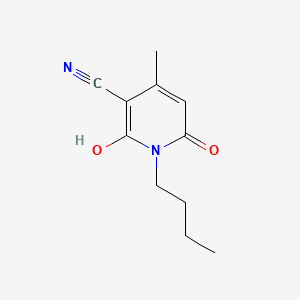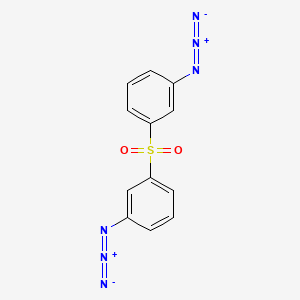
Ethyl-N-Phenylformimidat
Übersicht
Beschreibung
Ethyl N-phenylformimidate (ENF) is an organic compound that has been used in laboratory experiments since the early 1900s. It is an important component in a range of chemical reactions, including the synthesis of amines, carboxylic acids, and hydroxylamines. ENF has a wide variety of applications in the field of scientific research, including as a reagent in the synthesis of new compounds, as a catalyst in reactions, and as a protective agent in certain processes.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl-N-Phenylformimidat wird in der organischen Synthese verwendet, insbesondere bei der Herstellung von N-Phenylmaleimiden. Diese Verbindungen sind aufgrund ihrer biologischen Eigenschaften wertvolle Zwischenprodukte und werden in der Diels-Alder-Reaktion verwendet, einem wichtigen Schritt bei der Synthese komplexer organischer Moleküle. Die Reaktion mit 2,5-Dimethylfuran liefert substituierte N-Phenylmaleimide, die für die Synthese biologisch aktiver Verbindungen und Materialien wichtig sind .
Biochemie
In der Biochemie spielt this compound eine Rolle bei der Modifikation von Biomolekülen. Es wird bei der Synthese von Peptiden und Proteinen verwendet, indem Amidbindungen gebildet werden, die für die Struktur und Funktion dieser Biomoleküle grundlegend sind. Diese Verbindung unterstützt die Untersuchung von Proteininteraktionen und -funktionen und trägt zu unserem Verständnis biologischer Prozesse bei .
Pharmakologie
In der Pharmakologie dient diese Chemikalie als Baustein für die Entwicklung pharmazeutischer Wirkstoffe. Seine Reaktivität mit verschiedenen funktionellen Gruppen macht es zu einem vielseitigen Vorläufer bei der Synthese einer breiten Palette von Arzneimitteln. Es ist besonders nützlich bei der Entwicklung von Arzneistoffmolekülen, die präzise strukturelle Modifikationen erfordern .
Materialwissenschaften
Die Anwendungen von this compound erstrecken sich auf die Materialwissenschaften, wo es bei der Synthese von Polymeren und Beschichtungen verwendet wird. Seine Fähigkeit, mit anderen Verbindungen zu reagieren, um stabile Bindungen zu bilden, wird genutzt, um Materialien mit spezifischen Eigenschaften zu erzeugen, wie z. B. erhöhte Haltbarkeit oder chemische Beständigkeit .
Analytische Chemie
In der analytischen Chemie wird this compound als Reagenz in verschiedenen analytischen Techniken eingesetzt. Es kann verwendet werden, um Verbindungen für eine bessere Detektion und Quantifizierung in der Chromatographie zu derivatisieren. Seine klare, farblose bis hellgelbe flüssige Form und sein spezifischer Brechungsindex machen es für präzise Messungen und Analysen geeignet .
Umweltwissenschaften
Schließlich findet this compound Anwendung in der umweltwissenschaftlichen Forschung. Es kann an der Untersuchung chemischer Wechselwirkungen in der Umwelt beteiligt sein, wie z. B. dem Verhalten organischer Schadstoffe. Das Verständnis dieser Wechselwirkungen hilft bei der Bewertung von Umweltrisiken und der Entwicklung von Sanierungsstrategien .
Safety and Hazards
Ethyl N-phenylformimidate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl N-phenylmethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-11-8-10-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDBNKYFCOLNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064473 | |
| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6780-49-0 | |
| Record name | Ethyl N-phenylmethanimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6780-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-phenylformimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-phenylformimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl N-phenylformimidate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB7GBA83WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reaction pathways of Ethyl N-phenylformimidate?
A1: Ethyl N-phenylformimidate acts as a versatile intermediate in organic synthesis. One common reaction is its conversion to N,N′-diphenylformamidine, especially in the presence of ethanol and copper(I) catalysts. [] This reaction proceeds through an [(ethoxy)-(phenylimino)methyl]copper intermediate formed by the nucleophilic attack of ethoxide on coordinated isocyanide. [] Another pathway involves its reaction with 2,3-epoxypropyl aryl ether, ultimately yielding N-(2-hydroxy-3-aryloxypropyl)-N-phenylformamide. [] Interestingly, this final product is also obtained when using N,N′-diphenylformamidine as a starting material, suggesting a common intermediate in these reactions. []
Q2: Can Ethyl N-phenylformimidate be synthesized using catalysts, and if so, what types are effective?
A2: Yes, Ethyl N-phenylformimidate synthesis can be efficiently catalyzed. One successful approach utilizes sulfonated polystyrene brushes grafted onto magnetic nanoparticles. [] These recyclable catalysts have shown promising results in promoting the formation of Ethyl N-phenylformimidate. [] Additionally, copper(I) complexes, like Cu(PhNC)4BF4, combined with a base, efficiently catalyze the insertion of phenyl isocyanide into ethanol to yield Ethyl N-phenylformimidate. [] This suggests the importance of metal-ligand interactions and basic conditions in facilitating the reaction.
Q3: Are there any studies investigating the structure-activity relationship of Ethyl N-phenylformimidate derivatives?
A3: While direct studies on Ethyl N-phenylformimidate derivatives' structure-activity relationship are limited in the provided research, insights can be gleaned from the reaction mechanism involving copper(I) catalysts. [] The substituent effect on the phenyl ring of the isocyanide starting material impacts the reaction rate, indicating that electronic factors influence the formation of the [(ethoxy)-(phenylimino)methyl]copper intermediate. [] This suggests that modifying the phenyl ring substituents in Ethyl N-phenylformimidate could modulate its reactivity and potentially lead to analogs with altered properties.
Q4: What are the key applications of Ethyl N-phenylformimidate in synthetic chemistry?
A4: Ethyl N-phenylformimidate serves as a valuable building block for synthesizing various organic compounds. For example, it acts as a precursor for generating phenyl isonitrile upon reacting with alkyllithiums. [] This reaction pathway highlights the potential of Ethyl N-phenylformimidate in accessing important nitrile derivatives. Furthermore, its reaction with epoxides, like 2,3-epoxypropyl aryl ether, demonstrates its utility in forming substituted amides, specifically N-(2-hydroxy-3-aryloxypropyl)-N-phenylformamide. [] This product holds potential applications in diverse fields like pharmaceuticals and materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














